3-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one
Overview
Description
3-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one is an organic compound belonging to the pyranone family It is characterized by a pyran ring, which is a six-membered ring containing one oxygen atom, with hydroxymethyl and hydroxy groups attached to the second and third carbon atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one can be achieved through several methods. One common approach involves the condensation of a suitable aldehyde with a dihydroxyacetone derivative under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the pyranone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as Lewis acids can be employed to enhance the reaction rate and selectivity. The purification of the final product is usually achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding diol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents, such as acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-Carboxymethyl-3-hydroxy-pyran-4(1H)-one.
Reduction: 2-Hydroxymethyl-3-hydroxy-hexane.
Substitution: 2-Acylmethyl-3-hydroxy-pyran-4(1H)-one.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown potential as an enzyme inhibitor, which could be useful in studying metabolic pathways.
Medicine: Preliminary research suggests that it may have antimicrobial and antioxidant properties, making it a candidate for drug development.
Industry: It can be used as an intermediate in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of an enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxymethyl-3-hydroxy-pyran-2-one
- 2-Hydroxymethyl-3-hydroxy-pyran-5(1H)-one
- 2-Hydroxymethyl-3-hydroxy-pyran-6(1H)-one
Uniqueness
3-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one is unique due to its specific substitution pattern on the pyran ring, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
3-hydroxy-2-(hydroxymethyl)pyran-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c7-3-5-6(9)4(8)1-2-10-5/h1-2,7,9H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHHRUXIPJXZBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C(C1=O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432107 | |
Record name | 2-Hydroxymethyl-3-hydroxy-pyran-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1968-51-0 | |
Record name | 2-Hydroxymethyl-3-hydroxy-pyran-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The research article [] investigates the reaction of a specific carbohydrate derivative, methyl 4,6-O-benzylidene-2-O-toluene-p-sulphonyl-α-D-ribo-hexopyranosid-3-ulose, with triethylamine-methanol. The formation of 3-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, alongside other products, provides insights into the reactivity of the starting carbohydrate derivative and the potential for generating modified sugar molecules. The study focuses on understanding reaction mechanisms and product distribution rather than the specific properties or applications of this compound itself.
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